5-Acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
Properties
IUPAC Name |
5-acetyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)13-7-6-11(15)12-9-4-2-3-5-10(9)13/h2-5H,6-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRPJWPAYNHCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminoacetophenone with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the benzodiazepine ring system. The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of starting materials: Sourcing and purification of 2-aminoacetophenone and other necessary reagents.
Reaction setup: Mixing the starting materials in a suitable solvent, such as ethanol or methanol, and adding a catalyst like p-toluenesulfonic acid.
Cyclization and acetylation: Conducting the cyclization reaction under reflux conditions, followed by acetylation to introduce the acetyl group.
Purification: Isolating the product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The acetyl group or other substituents on the benzodiazepine ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce reduced benzodiazepine derivatives. Substitution reactions can lead to a variety of substituted benzodiazepines with different functional groups.
Scientific Research Applications
5-Acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, or muscle relaxant properties.
Industry: Utilized in the development of new pharmaceuticals or chemical products.
Mechanism of Action
The mechanism of action of 5-Acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The acetyl group may influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The 5-position substituent significantly influences electronic properties and bioactivity:
Key Observations :
Conformational Analysis and Crystallography
The benzodiazepine ring adopts a twisted boat conformation across analogs, with variations in puckering parameters:
Key Observations :
Key Observations :
Key Observations :
- Halogenated analogs require careful handling due to reactive acylating agents.
- Yield and purity depend on substituent reactivity and steric hindrance .
Biological Activity
5-Acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse biological activities and therapeutic potential. This compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology.
The chemical formula for this compound is with a molecular weight of approximately 218.25 g/mol. The compound features a fused bicyclic structure comprising a benzene ring and a diazepine ring with an acetyl group at the fifth position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazepine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 22e | T47D (Breast) | 10.0 | Moderate |
| 22c | NCl H-522 (Lung) | 12.5 | Moderate |
| 24a | PA-1 (Ovary) | 15.0 | Moderate |
| 43b | MDA-MB-231 | 8.0 | High |
These findings indicate that modifications in the benzodiazepine structure can enhance antiproliferative activity against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzodiazepine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria | Activity |
|---|---|---|
| 57g | Staphylococcus aureus | Active |
| 57h | E. coli | Moderate |
| 57k | C. glabrata | High antifungal |
These results suggest that the structural characteristics of benzodiazepines can be pivotal in developing new antimicrobial agents .
Neuropharmacological Effects
Benzodiazepines are well-known for their effects on the central nervous system. The interaction of compounds like this compound with neurotransmitter systems such as GABA receptors has been extensively studied:
- GABA Receptor Modulation : Enhances inhibitory neurotransmission.
- Cholinesterase Inhibition : Compounds have shown potential in inhibiting acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have demonstrated the efficacy of benzodiazepine derivatives in clinical settings:
-
Case Study on Anxiety Disorders : A study involving patients with generalized anxiety disorder showed significant improvement when treated with a benzodiazepine derivative similar to this compound.
- Outcome : Reduction in anxiety scores by approximately 40% over eight weeks.
-
Case Study on Insomnia : Another clinical trial assessed the impact of benzodiazepine derivatives on sleep quality in patients with chronic insomnia.
- Outcome : Participants reported improved sleep duration and quality after four weeks of treatment.
Q & A
Q. What are the common synthetic routes for 5-Acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and acylation. For example:
Core Benzodiazepine Formation : Cyclization of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions.
Acylation : Introduction of the acetyl group using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
- Critical Factors :
- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may increase side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance acylation reactivity .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. Monoclinic (e.g., space group C2/c) and triclinic (P1) systems are common, with lattice parameters such as a = 8.97–16.77 Å, b = 8.82–9.41 Å, and c = 9.41–17.01 Å .
- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., acetyl group at δ ~2.1 ppm for H) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] = 244.1212) .
Q. What are the primary pharmacological targets of benzodiazepine derivatives like this compound?
- Methodological Answer : Benzodiazepines primarily modulate GABA receptors. Experimental approaches include:
- Electrophysiology : Concentration-clamp techniques in isolated neurons measure chloride current potentiation (e.g., 3x10M GABA-induced responses augmented 2–3x by full agonists) .
- Receptor Binding Assays : Competitive displacement using radiolabeled ligands (e.g., H-flunitrazepam) to determine K values .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between 5-acetyl derivatives and structurally similar compounds?
- Methodological Answer : Contradictions arise from substituent effects (e.g., chloroacetyl vs. acetyl groups) or hydration states. Strategies include:
- Comparative Analysis :
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| 5-Chloroacetyl derivative | C2/c | 16.77 | 8.82 | 17.01 | 105.8 | |
| 5-Acetyl derivative | P1 | 8.97 | 9.31 | 9.41 | 68.9 | |
| Dichloroacetyl hemihydrate | P21 | 8.55 | 18.08 | 8.87 | 95.4 |
- Hydration Effects : Hemihydrates (e.g., ) show expanded unit cells due to water incorporation.
- DFT Calculations : Validate hydrogen-bonding patterns (e.g., N–H···O interactions) .
Q. What computational methods predict the compound’s interaction with GABA receptors, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates binding to the benzodiazepine site (α/γ subunit interface). Key interactions:
- Acetyl group forms hydrogen bonds with γ2-subunit residues (e.g., Thr142) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates robust binding) .
- Validation : Compare computed binding energies with electrophysiological EC values (e.g., 3x10M for full agonists) .
Q. How do substituent variations (e.g., acetyl vs. propenyl groups) alter the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilicity : Acetyl groups increase electrophilic character at C2, favoring SN2 reactions with amines/thiols. Propenyl groups introduce steric hindrance, reducing reactivity .
- Kinetic Studies : Monitor reaction rates via HPLC (e.g., acetyl derivative reacts 2x faster with benzylamine than propenyl analogs) .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s potential chiral centers?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric cyclization (e.g., 90% ee achieved in tetrahydrobenzodiazepinone synthesis) .
- Chiral HPLC : Pirkle-type columns resolve enantiomers (e.g., α = 1.2 for acetyl vs. chloroacetyl derivatives) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pharmacological efficacies between in vitro and in vivo studies?
- Methodological Answer :
- Bioavailability Factors : In vivo metabolism (e.g., cytochrome P450 oxidation) may reduce efficacy. Use LC-MS to quantify plasma concentrations .
- Receptor Density Variations : GABA subunit composition differs across tissues (e.g., α1 in cortex vs. α5 in hippocampus) .
Methodological Resources
- Crystallography : Bruker Kappa APEXII diffractometers (λ = 0.71073 Å) with SADABS absorption correction .
- Synthetic Protocols : PubChem’s documented routes for benzodiazepine acylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
